Direct red 24

Description

Historical Overview of Azo Dyes in Research

The journey of synthetic dyes began in 1856 with William Henry Perkin's synthesis of Mauveine. unb.ca This discovery marked a shift from natural dyes, which had been in use for over 4,000 years, to synthetic alternatives. unb.cabritannica.com The "post-aniline" era that followed was characterized by the development of a wide array of synthetic colorants, with azo dyes emerging as a dominant class. unb.ca Azo dyes, defined by the presence of one or more azo groups (-N=N-), were first discovered around 1858 and quickly gained prominence due to their straightforward synthesis, environmental stability, and diverse optical and electrical properties. jchemrev.com Their versatility allowed for the creation of a complete spectrum of colors, making them invaluable in industries such as textiles, leather, and paper. jchemrev.comiipseries.org The first disazo dye, Biebrich Scarlet, was synthesized by Nietzki, and shortly after, Congo Red, the first direct dye for cotton, was discovered in 1884. britannica.comiipseries.org The continuous demand for new dyes, driven by the development of novel synthetic materials, has fueled ongoing research and development in the field of azo dye chemistry. iipseries.org

Significance of Direct Red 24 as a Model Compound in Environmental and Material Science Research

This compound, a disazo direct dye, serves as a crucial model compound in both environmental and material science research due to its widespread use and representative chemical structure. Its application in dyeing cotton, wool, silk, and paper makes its presence in industrial effluents a significant environmental concern. colorantsgroup.comontosight.ai Researchers utilize this compound to study the efficacy of various remediation techniques for textile wastewater. For instance, studies have investigated its degradation using biological methods, such as by bacteria like Alcaligenes sp. and Bacillus species, which can decolorize the dye under specific conditions. jneonatalsurg.comneptjournal.com The dye is also employed in research on advanced oxidation processes and adsorption techniques for wastewater treatment, using materials like activated carbons derived from agricultural waste. researchgate.net

In material science, this compound and similar direct dyes are used as molecular probes to characterize the fine structure of cellulose (B213188) substrates. researchgate.net By analyzing the adsorption of these dyes, researchers can gain insights into the pore structure and surface area of materials like cotton and microcrystalline cellulose. researchgate.net This information is vital for optimizing dyeing processes and developing new cellulosic materials with desired properties. The study of how this compound interacts with different fibers contributes to a deeper understanding of dye-fiber affinity and the factors influencing color fastness.

Scope and Objectives of Contemporary this compound Research

Current research on this compound is multifaceted, addressing both its environmental impact and its application in materials science. A primary focus is the development of sustainable and efficient methods for removing the dye from industrial wastewater. This includes optimizing bioremediation processes, exploring novel adsorbent materials, and investigating advanced oxidation techniques. jneonatalsurg.comresearchgate.netperiodikos.com.br The goal is to create cost-effective and environmentally friendly solutions for treating textile effluents containing this compound and other azo dyes. jneonatalsurg.com

Structure

2D Structure

Properties

CAS No. |

6420-44-6 |

|---|---|

Molecular Formula |

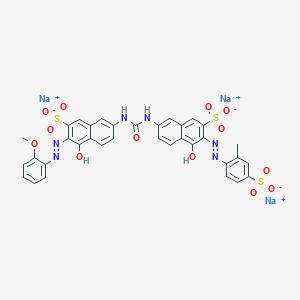

C35H25N6Na3O13S3 |

Molecular Weight |

902.8 g/mol |

IUPAC Name |

trisodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methoxyphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C35H28N6O13S3.3Na/c1-18-13-23(55(45,46)47)9-12-26(18)38-40-31-29(56(48,49)50)16-19-14-21(7-10-24(19)33(31)42)36-35(44)37-22-8-11-25-20(15-22)17-30(57(51,52)53)32(34(25)43)41-39-27-5-3-4-6-28(27)54-2;;;/h3-17,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3 |

InChI Key |

MSBHLDQWHHNCML-UHFFFAOYSA-K |

SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Other CAS No. |

6420-44-6 |

Pictograms |

Health Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Direct Red 24

Established Synthetic Pathways for Direct Red 24

The traditional synthesis of this compound is a well-documented process that relies on classic reactions central to the dye manufacturing industry. worlddyevariety.comnih.gov

The synthesis of this compound is a multi-step process involving sequential diazotization and coupling reactions. worlddyevariety.com Azo dyes are generally synthesized through the reaction of a diazonium salt, formed from a primary aromatic amine, with an electron-rich coupling component like a phenol (B47542) or another aromatic amine. nih.govekb.eg This process is considered one of the most important reactions in industrial organic chemistry. nih.gov

The specific manufacturing method for this compound (C.I. 29185) involves two separate diazotization steps and two coupling steps: worlddyevariety.com

First Diazotization and Coupling: 4-Amino-3-methylbenzenesulfonic acid is diazotized under acidic conditions. The resulting diazonium salt is then coupled with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea in an acidic medium.

Second Diazotization and Coupling: In a separate reaction, o-Anisidine is diazotized. This second diazonium salt is then coupled to the product from the first reaction under alkaline conditions to form the final this compound molecule. worlddyevariety.com

The diazotization reaction is typically carried out at low temperatures (0–5 °C) to ensure the stability of the highly reactive diazonium salt. ekb.egbch.ro

Table 1: Key Reactants in this compound Synthesis

| Role | Compound Name |

|---|---|

| First Diazo Component | 4-Amino-3-methylbenzenesulfonic acid |

| Second Diazo Component | o-Anisidine |

On an industrial scale, the synthesis of dyes like this compound requires precise control over reaction parameters such as temperature and pH to maximize yield and purity. The manufacturing process is scaled up and often includes additional steps after the coupling reactions. These typically involve "salting out" to precipitate the dye from the reaction mixture, followed by filtration, drying, and milling to produce the final powdered product ready for commercial use.

The academic implications of these industrial routes are significant. The reliance on well-established but potentially hazardous multistep processes drives research into developing safer, more efficient, and environmentally benign synthetic methods. For instance, the use of phosgene (B1210022) in the synthesis of the urea-based coupling component for some dyes has led to academic and industrial research into non-phosgene alternatives. google.com A patented method for a red direct dye highlights a non-phosgene route using bis(trichloromethyl) carbonate as a safer substitute, emphasizing advantages like improved safety, convenience, and lower production costs. google.com This push towards "green chemistry" principles, focusing on reducing waste and avoiding hazardous reagents, is a direct result of the challenges and safety considerations of large-scale industrial synthesis. beilstein-journals.org

Diazotization and Coupling Reactions in this compound Synthesis

Development of Novel Synthetic Approaches for this compound Analogues

Research in dye chemistry extends beyond established compounds to the development of novel analogues with potentially improved properties. This often involves sophisticated synthetic strategies to control the molecular architecture precisely.

Regioselective synthesis refers to chemical reactions that favor the formation of one constitutional isomer over another. In the context of complex molecules like dye analogues, controlling the regiochemistry is crucial as the position of substituents can significantly impact the dye's color, fastness, and other properties. niscpr.res.in

While specific literature on the regioselective synthesis of this compound analogues is not prevalent, the principles are demonstrated in the synthesis of other complex heterocyclic systems and dyes. rsc.orgresearchgate.net For example, methodologies have been developed for the regioselective synthesis of different isoxazole (B147169) regioisomers by carefully controlling reaction conditions and the structure of the starting materials (β-enamino diketones). rsc.org Similarly, an operationally simple, one-step protocol for the regioselective synthesis of isomerically pure rhodamine dyes has been reported, which uses a specific solvent mixture to cleanly and efficiently form a single isomer. researchgate.net These approaches, which often involve strategic use of directing groups or carefully chosen catalysts and reaction media, showcase the advanced synthetic control that can be applied to create specific dye analogue structures. mdpi.comeurjchem.com

The synthesis of complex dye analogues can be approached through either multi-step or one-pot procedures.

One-pot synthesis involves adding all reactants to a flask at the outset, where multiple transformations occur sequentially without isolating intermediates. beilstein-journals.org These procedures are highly efficient, save time, reduce waste, and are more atom-economical, aligning with the principles of green chemistry. beilstein-journals.org The development of one-pot methodologies is a significant area of research. For example, sequential palladium-catalyzed one-pot reactions have been used to construct complex heterocyclic architectures efficiently. mdpi.com Chemoenzymatic one-pot approaches have also been developed for synthesizing sialosides, where multiple enzyme-catalyzed conversions occur in a single vessel, simplifying the process and avoiding the use of costly starting materials. nih.gov Such strategies are highly valuable for creating libraries of novel dye analogues for screening and development.

Regioselective Synthesis and Structural Control

Advanced Characterization Techniques for Synthesized this compound and Related Structures

The characterization of synthesized dyes like this compound and its analogues is essential to confirm their identity, purity, and structural properties. A suite of advanced analytical techniques is employed for this purpose. emerald.com

Chromatographic Techniques : Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are widely used to assess the purity of the synthesized dyes and to separate components in a mixture. emerald.comresearchgate.net HPLC, in particular, can be used for both qualitative and quantitative analysis of dye compounds. emerald.com

Spectroscopic Techniques :

UV-Visible (UV-Vis) Spectroscopy : This is a fundamental technique for any colored compound. It provides information about the electronic transitions within the molecule and is used to determine the wavelength of maximum absorbance (λmax), which is directly related to the dye's color. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in the dye molecule. emerald.com For this compound, characteristic absorption bands for sulfonic groups (SO₃⁻), azo groups (-N=N-), and aromatic C-C stretching can be observed, confirming the presence of key structural components. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of organic compounds, including the specific arrangement of atoms and the connectivity within the molecule. worktribe.comresearchgate.net

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the synthesized dye and can help confirm its molecular formula. researchgate.net

Thermal Analysis : Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the dye, such as its melting point and thermal stability. numberanalytics.com

These characterization methods, when used in combination, provide a comprehensive profile of the synthesized dye, ensuring its structural integrity and quality. numberanalytics.comacs.org

Table 2: Characterization Techniques and Their Applications for Dyes

| Technique | Information Provided |

|---|---|

| HPLC/TLC | Purity assessment, separation of mixtures emerald.comresearchgate.net |

| UV-Vis Spectroscopy | Color properties (λmax), quantification researchgate.net |

| FTIR Spectroscopy | Identification of functional groups (e.g., -N=N-, SO₃⁻) emerald.commdpi.com |

| NMR Spectroscopy | Detailed molecular structure and connectivity researchgate.net |

| Mass Spectrometry | Molecular weight and formula confirmation researchgate.net |

Spectroscopic Characterization in Synthetic Verification

UV-Visible Spectroscopy is employed to confirm the electronic structure of the dye molecule. As a red dye, this compound is expected to exhibit strong absorption in the green region of the visible spectrum, typically between 500 and 550 nm. The maximum absorption wavelength (λmax) is a critical parameter, as it is directly related to the conjugated π-electron system of the azo chromophores and the aromatic rings. For instance, similar direct red dyes show absorption maxima in this range; Direct Red 81 absorbs at 512 nm, and Direct Red 23 has a λmax of 507 nm. thermofisher.comiau.ir The position and intensity of the λmax peak can confirm the formation of the extended conjugated system that is responsible for the dye's characteristic red color. researchgate.net Solvents can influence the exact position of the absorption maximum, a phenomenon known as solvatochromism, which can provide further information about the dye's electronic ground and excited states. researchgate.net

FT-IR Spectroscopy provides definitive evidence of the covalent bonds and functional groups present in the synthesized molecule, offering a molecular fingerprint of this compound. scienceworldjournal.org The analysis of the FT-IR spectrum is crucial for verifying that the starting materials have been converted into the desired product. Key vibrational bands are expected that correspond to the various structural components of the dye. The presence of the azo linkage (-N=N-), central to the dye's structure, is typically identified by a stretching vibration in the range of 1400-1450 cm⁻¹. scienceworldjournal.org Other significant peaks include those for the sulfonic acid groups (-SO₃H), which are crucial for the dye's water solubility and are observed as strong stretching vibrations around 1140-1010 cm⁻¹. scienceworldjournal.org Additionally, the spectrum will show characteristic absorptions for N-H stretching (from the urea (B33335) linkage and any secondary amine groups), O-H stretching, C-H stretching in the aromatic and methyl groups, and C=O stretching from the urea group. mdpi.comijpras.com The comparison of the product's spectrum with that of the starting materials confirms the disappearance of reactant-specific peaks and the appearance of product-specific ones.

Table 1: Characteristic FT-IR Absorption Bands for this compound Verification

| Functional Group | Characteristic Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H / N-H (Urea) | Stretching | 3300 - 3400 |

| C-H (Aromatic/Methyl) | Stretching | 2900 - 3100 |

| C=O (Urea) | Stretching | 1640 - 1680 |

| N=N (Azo) | Stretching | 1400 - 1450 |

| S=O (Sulfonic Acid) | Stretching | 1140 - 1010 |

Chromatographic Analysis for Purity and Isomer Identification

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for identifying and separating any potential isomers or impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly applied methods for this purpose. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of water-soluble dyes like this compound due to its high resolution, sensitivity, and reproducibility. chrom-china.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is typically used, where a nonpolar stationary phase (like a C18 column) is paired with a polar mobile phase. sielc.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier such as acetonitrile (B52724) or methanol. mdpi.com A gradient elution, where the concentration of the organic solvent is increased over time, is frequently employed to achieve efficient separation of the main dye from by-products and unreacted starting materials. mdpi.compsu.edu Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which can monitor the elution profile at the dye's maximum absorption wavelength (λmax), ensuring high sensitivity and selectivity. mdpi.com This method allows for the accurate determination of dye purity by comparing the peak area of this compound to the total area of all detected peaks. mdpi.com

Thin-Layer Chromatography (TLC) offers a simpler, faster, and more cost-effective qualitative method for monitoring the progress of the synthesis and for a preliminary assessment of product purity. researchgate.net A small spot of the reaction mixture or final product is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The resulting spots can be visualized under visible or UV light, and the retention factor (Rf) value of the main product can be compared to that of a standard. The presence of multiple spots indicates impurities or isomers. researchgate.net

The identification of isomers is particularly important in the synthesis of azo dyes, as side reactions can lead to the formation of positional isomers. These isomers may have very similar spectroscopic properties but can differ in their chromatographic behavior, allowing for their separation and identification by HPLC.

Table 2: Typical HPLC Conditions for Azo Dye Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., BEH C18, Hypersil GOLD) sielc.commdpi.com |

| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium acetate) and organic solvent (e.g., acetonitrile/methanol) mdpi.com |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector mdpi.com |

| Detection Wavelength | Set at the λmax of the dye (approx. 500-520 nm) psu.edu |

| Flow Rate | Typically 0.3 - 1.0 mL/min chrom-china.compsu.edu |

Degradation Pathways and Mechanistic Elucidation of Direct Red 24

Biological Degradation of Direct Red 24

Bioremediation has emerged as a cost-effective and environmentally friendly approach to address the pollution caused by azo dyes like this compound. eresearchco.com This process utilizes the metabolic capabilities of microorganisms to break down these complex molecules into simpler, less harmful compounds. eresearchco.com The primary mechanisms involved include biosorption, enzymatic degradation, and a combination of anaerobic and aerobic treatments. eresearchco.com

Bioremediation under Varying Environmental Conditions

The environmental conditions, particularly the presence or absence of oxygen, play a critical role in the biodegradation of azo dyes. A sequential anaerobic-aerobic treatment is often considered the most effective approach for complete mineralization. eresearchco.com

The initial and most critical step in the breakdown of azo dyes is the reductive cleavage of the azo bond. This process typically occurs under anaerobic or microaerophilic (low oxygen) conditions. researchgate.net The reduction of the azo bond leads to the formation of aromatic amines, which are often colorless but can still be toxic. researchgate.net

Studies have shown that most dyes are degraded under anaerobic conditions, such as those found in anaerobic digesters at sewage treatment plants. mst.dk In a study investigating the reduction of several bis-azo dyes by pig liver microsomal fraction under anaerobic conditions, it was found that this compound was not significantly reduced to its corresponding aromatic amines. researchgate.net This suggests that azo dyes with a benzidine (B372746) derivative group might be less susceptible to this particular enzymatic degradation pathway. researchgate.netresearchgate.netresearchgate.net

Following the initial anaerobic cleavage of the azo bond, the resulting aromatic amines are generally more amenable to degradation under aerobic conditions. researchgate.net Aerobic biotransformation involves the mineralization of these aromatic amines into less harmful compounds, such as carbon dioxide and water.

However, some sulfonated aromatic amines can be resistant to aerobic degradation and may require specialized microbial consortia for their complete breakdown. researchgate.net The short retention times in many conventional aerobic treatment processes can also limit the extent of biodegradation of the parent dye molecules. mst.dk Sequential microaerophilic-aerobic incubation has been shown to be effective, with one study reporting an 89.31% reduction of total aromatic amines from the degradation of Acid Maroon V. researchgate.net

Anaerobic and Microaerophilic Degradation of Azo Bonds

Enzymatic Mechanisms in this compound Biotransformation

The biotransformation of azo dyes like this compound relies on specific enzymes capable of cleaving the characteristic azo bond (-N=N-), which is the primary source of their color. This enzymatic degradation is a key focus in developing environmentally friendly wastewater treatment technologies. The process typically involves an initial reductive cleavage of the azo linkage, which leads to the formation of generally colorless aromatic amines. frontiersin.org These intermediate compounds can then be further broken down, often through oxidative reactions. mdpi.com

Enzyme Immobilization Techniques for Enhanced Degradation

To improve the practical application of enzymes like laccases and azoreductases in wastewater treatment, immobilization is a critical strategy. Immobilization enhances the stability of enzymes against environmental changes (e.g., pH, temperature), allows for their easy recovery and reuse over multiple cycles, and helps maintain high biomass concentration. acs.orgopenbiotechnologyjournal.com This makes the degradation process more cost-effective and efficient. openbiotechnologyjournal.com

Common immobilization techniques include:

Adsorption: A simple and reversible method where enzymes are bound to a carrier material through weak physical forces. acs.org

Covalent Binding: An irreversible technique that forms strong, stable linkages between the enzyme and a support material, such as porous silica (B1680970) or agarose (B213101). acs.orgnih.gov

Entrapment: An irreversible process where enzymes are physically confined within a porous matrix, like a gel or fiber. acs.orgnih.gov A study on laccase from Bacillus amyloliquefaciens found that entrapment in an agarose gel was a highly efficient method, yielding 94% immobilization. researchgate.net The immobilized enzyme showed enhanced thermal stability and could be reused for multiple cycles, effectively decolorizing Direct Red 81. researchgate.net

Encapsulation: Involves enclosing enzymes within a semi-permeable polymeric membrane. acs.orgnih.gov

Cross-linking: A carrier-free method where enzymes are interconnected via covalent bonds to form larger aggregates. acs.orgnih.gov

Immobilization protects the enzyme from harsh conditions and toxic substances in wastewater. openbiotechnologyjournal.com For example, laccase immobilized on inorganic oxide materials like silica has been shown to increase the efficiency of dye degradation. mdpi.com The choice of carrier material is crucial and should possess properties like high stability, a large surface area, and be environmentally friendly. nih.gov

Advanced Oxidation Processes (AOPs) for this compound Treatment

Advanced Oxidation Processes (AOPs) are highly effective methods for treating wastewater containing recalcitrant organic pollutants like this compound. researchgate.net These processes are characterized by the generation of extremely reactive hydroxyl radicals (•OH), which have a high standard reduction potential and can non-selectively degrade a wide range of organic compounds, ideally mineralizing them into carbon dioxide and water. ufsm.brmdpi.com

Fenton and Photo-Fenton Systems for Oxidative Degradation

The Fenton and photo-Fenton processes are two of the most widely studied AOPs for dye degradation.

The Fenton process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. mdpi.com It is a potent method for breaking down the complex aromatic structures of azo dyes. researchgate.net

The photo-Fenton process is an enhancement of the Fenton reaction. It incorporates ultraviolet (UV) or visible light, which accelerates the degradation process in two primary ways: by promoting the regeneration of Fe²⁺ from ferric ions (Fe³⁺) that are formed during the reaction, and by directly photolyzing H₂O₂ to generate additional hydroxyl radicals. ufsm.brbrieflands.com This synergy often leads to faster and more complete mineralization of the target pollutant compared to the Fenton process alone. brieflands.combioline.org.br Studies on similar dyes have consistently shown that the photo-Fenton process is superior for achieving high removal efficiency in a shorter time. brieflands.com

Optimization of Process Parameters (e.g., pH, oxidant concentration)

The efficiency of both Fenton and photo-Fenton systems is highly dependent on several key operational parameters. Optimizing these variables is essential for maximizing degradation rates and minimizing treatment costs.

pH: The pH of the solution is one of the most critical factors. The optimal pH for Fenton and photo-Fenton reactions is typically in the acidic range, around 3. semanticscholar.orgbrieflands.com At this pH, the production of hydroxyl radicals is maximized. At higher pH values, iron precipitates as ferric hydroxide (B78521), which reduces the availability of the catalyst and lowers the degradation efficiency. brieflands.com

Hydrogen Peroxide (H₂O₂) Concentration: The concentration of H₂O₂ directly influences the amount of hydroxyl radicals generated. Increasing the H₂O₂ concentration generally enhances the degradation rate up to an optimal point. brieflands.com However, an excessive amount of H₂O₂ can be detrimental, as it can act as a scavenger of hydroxyl radicals, thereby inhibiting the degradation process. brieflands.com

Ferrous Ion (Fe²⁺) Concentration: The Fe²⁺ concentration is also crucial as it catalyzes the decomposition of H₂O₂. Similar to H₂O₂, the degradation rate increases with Fe²⁺ concentration up to a certain limit. semanticscholar.org Beyond this optimal value, excess Fe²⁺ can also scavenge hydroxyl radicals, reducing the process efficiency. semanticscholar.org

Initial Dye Concentration: The concentration of the dye itself affects the removal efficiency. Higher initial dye concentrations often require higher dosages of Fenton reagents and longer reaction times to achieve complete degradation. semanticscholar.org

The table below presents the optimized parameters for the photo-Fenton degradation of dyes structurally related to this compound.

Table 2: Optimal Conditions for Photo-Fenton Degradation of Azo Dyes

| Dye | Optimal pH | Optimal Fe(II) Conc. (mg/L) | Optimal H₂O₂ Conc. (mg/L) | Initial Dye Conc. (mg/L) | Max. Removal Efficiency (%) | Reference |

|---|---|---|---|---|---|---|

| Direct Red 81 | 3 | 10 | 50 | 100 | 98.1 | semanticscholar.org |

| Reactive Red 198 | 3 | 10 | 75 | 50 | >99 | brieflands.com |

UV-Based Oxidation Technologies

UV-based oxidation technologies are prominent among AOPs for dye degradation. These methods utilize ultraviolet radiation to generate highly reactive species that can effectively decolorize and degrade dye molecules.

The combination of UV irradiation with hydrogen peroxide (H₂O₂) or ozone (O₃) significantly enhances the degradation of dyes like this compound. The primary mechanism involves the photolytic cleavage of these oxidants to produce hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. pjoes.comstanford.edu

In UV/H₂O₂ systems, UV light, particularly UV-C radiation, causes the homolytic cleavage of the hydrogen peroxide molecule, yielding two hydroxyl radicals. pjoes.comstanford.edu These radicals then attack the chromophoric azo bonds (-N=N-) and aromatic rings of the this compound molecule, leading to its decolorization and eventual mineralization. stanford.edumdpi.com The efficiency of this process is influenced by factors such as the initial dye concentration, H₂O₂ dosage, and UV intensity. pjoes.compjoes.com While H₂O₂ alone is not very effective, its combination with UV radiation drastically increases the degradation rate. pjoes.com Studies have shown that the UV/H₂O₂ process can achieve nearly complete decolorization in a relatively short time. pjoes.com

Similarly, UV/Ozone systems are effective in degrading complex dyes. Ozone itself is a strong oxidant, but its combination with UV light generates additional hydroxyl radicals, accelerating the degradation process. mdpi.com This combined approach has demonstrated higher degradation efficiency compared to ozonation or UV photolysis alone. The degradation efficiency in the O₃/UV process is dependent on the initial dye concentration and the ozone mass flow rate. For instance, a study on a similar dye, Direct Red 23, showed a decolorization efficiency of 92.7% with the O₃/UV process, significantly higher than the 74.9% achieved with ozone alone and 7.1% with direct UV photolysis under specific conditions.

Table 1: Comparison of UV-Based Oxidation Processes for Azo Dye Degradation

| Process | Key Oxidant(s) | Primary Mechanism | Typical Efficiency | Reference(s) |

| UV/H₂O₂ | Hydroxyl Radicals (•OH) | Homolytic cleavage of H₂O₂ by UV light to form •OH radicals that attack the dye molecule. | Almost 100% decolorization. | pjoes.com |

| UV/O₃ | Ozone (O₃), Hydroxyl Radicals (•OH) | Direct oxidation by O₃ and indirect oxidation by •OH radicals generated from O₃ photolysis. | Over 90% decolorization. |

This table is generated based on data for similar azo dyes as direct data for this compound was limited in the search results.

Direct photolysis involves the degradation of a compound by the direct absorption of light energy. researchgate.netmdpi.com For this compound, this process entails the dye molecule absorbing UV radiation, which excites it to a higher energy state. This excitation can lead to the cleavage of chemical bonds, particularly the azo linkages, which are responsible for the dye's color. However, studies on similar azo dyes have indicated that direct photolysis is generally a slow and inefficient process for complete degradation compared to other AOPs. researchgate.net For instance, in the degradation of Direct Red 23, direct UV photolysis resulted in only a 7.1% decolorization efficiency after 30 minutes, highlighting its limited effectiveness as a standalone treatment method. The inefficiency is often attributed to the low quantum yield of the photodegradation reaction. researchgate.net

UV/Hydrogen Peroxide and UV/Ozone Systems

Photocatalytic Degradation Using Semiconductor Materials

Photocatalysis using semiconductor materials, such as titanium dioxide (TiO₂), is another effective AOP for the degradation of organic pollutants like this compound. mdpi.com

In heterogeneous photocatalysis, a semiconductor material like TiO₂ is irradiated with light of sufficient energy (equal to or greater than its band gap). mdpi.com This process excites an electron from the valence band to the conduction band, creating an electron-hole pair (e⁻/h⁺). The photogenerated holes are powerful oxidizing agents that can directly oxidize the dye molecules adsorbed on the catalyst surface. They can also react with water or hydroxide ions to produce hydroxyl radicals. researchgate.net The electrons in the conduction band can react with dissolved oxygen to form superoxide (B77818) radical anions, which can further contribute to the degradation process. researchgate.net The degradation of Direct Red 23, a structurally similar dye, has been successfully demonstrated using TiO₂-based systems. researchgate.netresearchgate.net The process leads to the destruction of the chromophore and eventual mineralization of the dye into CO₂, water, and inorganic ions. iau.ir

The efficiency of photocatalytic degradation is significantly influenced by the properties of the photocatalyst and the nature of the light source.

Catalyst Properties: The crystalline structure, surface area, particle size, and porosity of the catalyst play a crucial role. For instance, a higher surface area generally leads to more active sites for dye adsorption and reaction. Doping TiO₂ with other elements or creating nanocomposites can enhance its photocatalytic activity by reducing the band gap energy, which allows for the utilization of a broader spectrum of light, including visible light. mdpi.comiau.ir The pH of the solution also affects the surface charge of the catalyst and the ionization state of the dye molecule, thereby influencing the adsorption and degradation rates. researchgate.netnih.gov

Light Sources: The type of light source determines the energy of the photons available for catalyst excitation. While UV lamps are commonly used due to the wide bandgap of materials like TiO₂, there is a growing interest in developing photocatalysts that can be activated by visible light, which constitutes a larger portion of the solar spectrum. beilstein-journals.orgnih.gov The use of visible light-active photocatalysts, such as InVO₄-TiO₂ nanocomposites, has shown high efficiency in degrading azo dyes. iau.ir Red-light-activated photocatalysis is also an emerging area, offering deeper penetration into the reaction medium and reducing side reactions. beilstein-journals.org

Table 2: Factors Influencing Photocatalytic Degradation of Azo Dyes

| Factor | Influence on Degradation | Reference(s) |

| Catalyst Dosage | Increases up to an optimal point, then may decrease due to light scattering and agglomeration. | researchgate.net |

| pH | Affects catalyst surface charge and dye ionization, influencing adsorption and reaction rates. | researchgate.netnih.gov |

| Initial Dye Concentration | Higher concentrations can decrease efficiency due to reduced light penetration and saturation of catalyst active sites. | researchgate.net |

| Light Source | Wavelength determines catalyst activation; visible light sources are desirable for energy efficiency. | beilstein-journals.orgnih.gov |

This table is generated based on data for similar azo dyes as direct data for this compound was limited in the search results.

Heterogeneous Photocatalysis (e.g., TiO2-based systems)

Radiation-Induced Degradation of this compound

Radiation-induced degradation, often using gamma radiation or electron beams, is a powerful AOP for treating dye-containing wastewater. icm.edu.plresearchgate.net The primary mechanism involves the radiolysis of water, which generates a variety of highly reactive species, including hydrated electrons (e⁻aq), hydrogen atoms (•H), and hydroxyl radicals (•OH). remtechexpo.comnih.gov

These reactive species, particularly the hydroxyl radical, are extremely effective in breaking down the complex structure of azo dyes like this compound. icm.edu.plresearchgate.net The hydroxyl radical attacks the dye molecule, leading to the cleavage of the azo bond and the degradation of the aromatic rings. icm.edu.plscispace.com This process results in decolorization and mineralization of the dye. Studies on the radiolytic degradation of similar dyes, such as Congo Red, have shown that complete color removal can be achieved at specific absorbed doses. icm.edu.plresearchgate.netbibliotekanauki.pl The efficiency of the process can be further enhanced by the addition of an oxidant like H₂O₂, which can scavenge reducing species and generate more hydroxyl radicals. icm.edu.plresearchgate.net The degradation process is generally not significantly influenced by the pH of the solution. bibliotekanauki.pl

Gamma Radiation Efficacy and Mechanisms

Gamma radiation stands as an effective method for the degradation of complex organic compounds in aqueous solutions. The process is not typically caused by the direct impact of gamma photons on the dye molecule, but rather by the radiolysis of water, which constitutes the bulk of the solution. preprints.orgpreprints.org When aqueous solutions are irradiated, a variety of reactive species are formed, including hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen atoms (H•). preprints.orgdeswater.com

The primary mechanism for dye degradation is the attack by these species, particularly the highly oxidizing hydroxyl radical, on the dye's chromophoric groups. preprints.org This attack leads to the destruction of the conjugated system responsible for the dye's color, resulting in decolorization. The efficacy of gamma radiation is directly dependent on the absorbed dose; a higher dose generates a greater concentration of reactive species, leading to a greater extent of degradation. preprints.orgdeswater.com Studies on similar direct azo dyes show that decolorization increases with the absorbed radiation dose. iaea.orghrpub.org For instance, the complete decolorization of a 50 mg/L Congo Red solution (a diazo dye similar to this compound) was achieved at an absorbed dose of 5 kGy. icm.edu.plresearchgate.net

The degradation process generally follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the dye. preprints.org The initial phase of degradation is often rapid, characterized by the fragmentation of the dye molecule into aromatic intermediates. preprints.org However, complete destruction of the dye molecule and its byproducts requires higher radiation doses than those needed for simple decolorization. iaea.org

Impact of Oxidants in Radiolytic Processes

The efficiency of the radiolytic degradation of this compound can be significantly enhanced by the addition of oxidants, such as hydrogen peroxide (H₂O₂). icm.edu.pl This synergistic effect is a cornerstone of many advanced oxidation processes. The primary role of H₂O₂ in this context is to increase the population of the highly reactive hydroxyl radicals (•OH). preprints.org

Hydrogen peroxide reacts readily with the hydrated electrons (e-aq) generated during water radiolysis, converting them into additional hydroxyl radicals. preprints.orgpreprints.org This scavenging of reducing species (e-aq) and simultaneous generation of powerful oxidizing species (•OH) pushes the degradation process towards a more efficient oxidative pathway. icm.edu.pl

Mechanistic Studies of this compound Degradation

Understanding the degradation mechanism involves identifying the intermediate products formed during the process and analyzing the key bond-cleavage events that lead to the final mineralization of the dye.

Identification and Pathway Elucidation of Intermediate Products

The degradation of a complex molecule like this compound proceeds through a series of intermediate products. The identification of these intermediates is crucial for elucidating the degradation pathway. This is typically accomplished using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). icm.edu.plscispace.com

For diazo dyes, the degradation pathway is often initiated by the cleavage of the azo bonds or by the attack of hydroxyl radicals on the aromatic rings. In studies on the closely related dye Congo Red, GC-MS analysis of degraded samples revealed that the process begins with the breakdown of the azo linkage and the fragmentation of the complex molecule into smaller aromatic amines. icm.edu.pl Further oxidation leads to the opening of these aromatic rings, forming low-molecular-weight organic acids before eventual mineralization. preprints.orgpreprints.org

The proposed degradation pathway often involves several steps:

Initial attack by •OH radicals on the azo linkage or aromatic rings.

Formation of various aromatic intermediates.

Cleavage of aromatic rings to form aliphatic carboxylic acids.

Ultimate conversion into inorganic products like CO₂ and H₂O. preprints.orgicm.edu.pl

The following table shows intermediate products identified during the degradation of Congo Red, a representative diazo dye, which illustrates a typical pathway.

| Retention Time (min) | Identified Intermediate Product | Mass Peak (m/z) |

| 21.56 | 3-diazonium naphthalen-1-ol | 177 |

| 21.38 | Sodium phenylphenoxide | 196 |

| 22.59 | 4-(4-oxocyclohexa-1,5,-dienyl)cyclohexa-4-ene-1,2,-dione | 202 |

| Data derived from studies on Congo Red degradation by Bacillus thuringiensis RUN1. jmb.or.kr |

Analysis of Azo Bond Cleavage and Mineralization Extent

The defining structural feature of this compound is its two azo bonds (–N=N–). The cleavage of these bonds is the critical initial step in the decolorization process. bioline.org.brcanada.ca This reductive or oxidative cleavage breaks the chromophore, resulting in the loss of color and the formation of colorless aromatic amines. bioline.org.brmdpi.comsphinxsai.com While decolorization indicates the initial breakdown of the dye, it does not signify complete degradation.

Mineralization refers to the complete conversion of the organic dye molecule into simple inorganic substances such as carbon dioxide (CO₂), water (H₂O), and inorganic ions (e.g., SO₄²⁻, NO₃⁻). bioline.org.brmdpi.com The extent of mineralization is a key measure of the effectiveness of a treatment process. It is typically quantified by monitoring the reduction in Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD). icm.edu.plmdpi.comeeer.org

Studies on similar azo dyes consistently show a significant disparity between the dose required for decolorization and that required for substantial mineralization. iaea.orgicm.edu.pl For example, in the radiolytic degradation of Congo Red, complete color removal was observed at a 5 kGy absorbed dose. researchgate.netbibliotekanauki.pl However, this dose was insufficient for significant mineralization, as indicated by a much lower reduction in COD. icm.edu.pl Achieving a high degree of mineralization (e.g., 80% COD reduction) required a higher dose of 15 kGy and the presence of an oxidant like H₂O₂. icm.edu.plresearchgate.net This indicates that the aromatic amines and other intermediates formed after azo bond cleavage are often more resistant to degradation than the parent dye molecule. preprints.orgicm.edu.pl

| Parameter | Condition | Absorbed Dose | Efficiency |

| Color Removal | Gamma Radiation Only | 5 kGy | ~100% |

| COD Reduction | Gamma Radiation Only | 15 kGy | 47% |

| COD Reduction | Gamma Radiation + H₂O₂ | 15 kGy | 80% |

| Data derived from studies on the radiolytic degradation of a 50 mg/L Congo Red solution. icm.edu.pl |

This highlights that while azo bond cleavage is readily achieved, the subsequent breakdown of the resulting aromatic structures is the rate-limiting step for complete mineralization.

Removal Technologies and Adsorption Studies of Direct Red 24

Adsorption as a Remediation Strategy for Direct Red 24

Adsorption is a surface phenomenon where molecules of a substance, in this case, this compound dye, adhere to the surface of a solid material, the adsorbent. jwent.net This technique is favored for its simplicity of design, ease of operation, and the potential for adsorbent regeneration. mdpi.com The effectiveness of adsorption depends on the properties of both the dye molecule and the adsorbent material, including surface area, pore size distribution, and surface chemistry. jwent.netmdpi.com

The quest for efficient and economical adsorbents has led to the investigation of various materials, ranging from natural clays (B1170129) and agricultural byproducts to synthetically engineered carbons. jwent.netnih.gov Characterization of these materials is crucial to understand their adsorption capabilities. Techniques such as X-ray Diffraction (XRD) for mineralogical composition, Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, and Scanning Electron Microscopy (SEM) to observe surface morphology are commonly employed. deswater.commdpi.com

Clay minerals are naturally abundant, low-cost materials with a high potential for dye adsorption. jwent.netiscientific.org Their layered silicate (B1173343) structure provides a large surface area, and the presence of charged sites facilitates the uptake of dye molecules. jwent.net Natural clays like bentonite (B74815) and kaolinite (B1170537) have been investigated for dye removal. sciencepublishinggroup.comgeoscienceworld.org

The adsorption capacity of clays can be significantly enhanced through modification processes. jwent.netsciencepublishinggroup.com Acid activation, for instance, can increase the surface area and alter the surface charge, making the clay more effective in adsorbing specific dyes. jwent.netsciencepublishinggroup.com For example, a study on the adsorption of a similar direct dye on clay showed that an acidic pH was favorable for the removal process. sciencepublishinggroup.com The characterization of clays often involves XRD to determine the crystalline structure and FTIR to identify surface functional groups like silicates and aluminates, which play a key role in the adsorption process. mdpi.comsciencepublishinggroup.com

In one study, clay was used for the adsorption of Direct Red 243. The clay's properties were determined using X-ray diffraction, Fourier transform infrared spectroscopy, and surface area analysis. deswater.com The study found that pH was a highly effective parameter for the adsorption of the dye, with approximately 84.5% of the dye being adsorbed at a pH of 2. deswater.com

Agricultural wastes and biomass are attractive alternatives for dye removal due to their wide availability and low cost. nih.govfrontiersin.org Materials such as rice husk, sawdust, and fruit peels have been successfully used as adsorbents. researchgate.netscielo.br These lignocellulosic materials are primarily composed of cellulose (B213188), hemicellulose, and lignin, which contain various functional groups that can bind with dye molecules. mdpi.com

The effectiveness of these materials can be improved through various treatments. For instance, treating rice husk with citric acid has been shown to enhance its capacity for removing Direct Red 23. researchgate.net Similarly, modifying bamboo sawdust with citric acid increased its adsorption capacity for Direct Red 81. dergipark.org.tr The characterization of these adsorbents typically involves analyzing their surface chemistry and morphology to understand the adsorption mechanism. For example, amino-modified wheat straw has demonstrated a high adsorption capacity for Reactive Red 24. mdpi.comencyclopedia.pub

Studies have explored the use of various agricultural by-products for dye removal. Soy meal hull, for instance, has been used to remove direct and acid dyes, with favorable adsorption at a pH of 2. nih.gov Another study investigated the use of sawdust for the adsorption of Direct Red 23. researchgate.net

Engineered carbonaceous materials, such as activated carbon and carbon nanotubes, are highly effective adsorbents due to their large surface area and well-developed porous structure. mdpi.comespublisher.comacs.org Activated carbon can be produced from various carbon-rich materials, including agricultural waste like corncobs and groundnut shells, through processes of carbonization and activation. jmaterenvironsci.comespublisher.com

The properties of these materials, such as surface area and pore volume, can be tailored during the synthesis process to optimize the adsorption of specific dyes. acs.org For example, corncob-derived activated carbon with a large specific surface area has shown a high adsorption capacity for dyes. espublisher.com Functionalization of carbon nanotubes, such as introducing benzenesulfonate (B1194179) groups, can enhance their dispersibility in water and improve their capability to adsorb cationic dyes. mdpi.com While these materials are generally more expensive than natural adsorbents, their high efficiency and potential for regeneration make them a viable option for wastewater treatment. jmaterenvironsci.commdpi.com

Adsorption equilibrium studies are essential to understand the interaction between the adsorbent and the adsorbate (the dye). These studies describe how the dye molecules distribute between the liquid phase and the solid adsorbent surface when the adsorption process reaches a state of equilibrium. The data obtained from these studies are typically fitted to various isotherm models to determine the adsorption capacity and to gain insights into the adsorption mechanism. nih.gov

Several isotherm models are used to analyze equilibrium data, with the Langmuir, Freundlich, and Temkin models being the most common. nih.govneptjournal.com

The Langmuir isotherm assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. nih.govorientjchem.org This model is often used to calculate the maximum monolayer adsorption capacity (q_m). deswater.com For instance, the adsorption of Direct Red 243 on clay was found to be best described by the Langmuir isotherm, with a maximum adsorption capacity of 156.25 mg/g. deswater.com Similarly, the adsorption of Direct Red 23 on a modified gambir adsorbent was also well-fitted by the Langmuir model, indicating a homogeneous distribution of active sites. usm.my

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. nih.gov It is often applicable to multilayer adsorption. In a study on the adsorption of direct dyes on cellulose acetate, the Freundlich isotherm best represented the equilibrium data. researchgate.net

The Temkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. nih.govneptjournal.com The adsorption of Direct Red 81 on powdered activated carbon was found to be well-represented by the Temkin isotherm, among others. neptjournal.com

The selection of the best-fitting isotherm model is typically based on the correlation coefficient (R²) value. A higher R² value indicates a better fit of the model to the experimental data.

Table 1: Adsorption Isotherm Model Parameters for Direct Red Dyes on Various Adsorbents This table is for illustrative purposes and combines data from studies on different Direct Red dyes to demonstrate the application of isotherm models.

| Adsorbent | Dye | Isotherm Model | q_m (mg/g) | K_L (L/mg) | K_F ((mg/g)(L/mg)^(1/n)) | n | R² | Reference |

|---|---|---|---|---|---|---|---|---|

| Clay | Direct Red 243 | Langmuir | 156.25 | - | - | - | Not Specified | deswater.com |

| Modified Gambir | Direct Red 23 | Langmuir | 26.67 | - | - | - | 0.9926 | usm.my |

| Powdered Activated Carbon | Direct Red 81 | Langmuir & Temkin | - | - | - | - | Not Specified | neptjournal.com |

| Amberlyst A21 | Direct Red 23 | Langmuir | 271.1 | - | - | - | Not Specified | nih.gov |

| Microwave Activated LD Slag | Direct Red 23 | Langmuir | 12.68 | - | - | - | 0.9993 | airccse.com |

| Soy Meal Hull | Direct Red 80 | Langmuir | 178.57 | - | - | - | Not Specified | nih.gov |

| Treated Bamboo Sawdust | Direct Red 81 | Freundlich & Halsey | 13.83 | - | - | - | Not Specified | dergipark.org.tr |

| Post-coagulation sludge | Direct Red 81 | Jovanovic & Sips | 871.6 | - | - | - | Not Specified | deswater.com |

| Cellulose Acetate | Direct Red | Freundlich | - | - | - | - | Not Specified | researchgate.net |

Adsorption Equilibrium Studies

Maximum Adsorption Capacity Determination

The maximum adsorption capacity (q_max) is a crucial parameter for evaluating the performance of an adsorbent. It represents the maximum amount of adsorbate that can be held by a unit mass of the adsorbent. The Langmuir isotherm model is commonly used to determine this value. austinpublishinggroup.com

For the adsorption of Direct Red 243 (a variant of this compound) onto clay, the Langmuir isotherm provided the best fit for the experimental data, indicating a maximum adsorption capacity of 156.25 mg/g. deswater.com This suggests a monolayer adsorption process on a homogeneous surface. austinpublishinggroup.comdeswater.com Similarly, studies on other direct dyes, such as Direct Red 23 on modified gambir adsorbent and Direct Red 81 on bamboo sawdust, also found the Langmuir model to be a good fit, with maximum adsorption capacities of 26.67 mg/g and 13.83 mg/g, respectively. usm.mydergipark.org.tr

The table below summarizes the maximum adsorption capacities of various adsorbents for direct dyes as determined by the Langmuir isotherm model.

| Adsorbent | Dye | Maximum Adsorption Capacity (mg/g) | Reference |

| Clay | Direct Red 243 | 156.25 | deswater.com |

| Modified Gambir Adsorbent | Direct Red 23 | 26.67 | usm.my |

| Zeolite LTA | Direct Red Dye | 303 | tci-thaijo.org |

| Treated Bamboo Sawdust | Direct Red 81 | 13.83 | dergipark.org.tr |

| Powdered Activated Carbon | Direct Red 81 | Not specified | neptjournal.com |

| Modified LD Slag | Direct Red 23 | 12.68 (at 323 K) | airccse.com |

Adsorption Kinetic Investigations

Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent and provide insights into the mechanism of adsorption.

Pseudo-First-Order and Pseudo-Second-Order Models

The pseudo-first-order and pseudo-second-order models are the most frequently used kinetic models to describe the adsorption of dyes. In the case of Direct Red 243 adsorption on clay, the pseudo-second-order model provided the best description of the kinetic data. deswater.com This finding is consistent with numerous other studies on direct dye adsorption, including Direct Red 23 on modified gambir adsorbent and Direct Red 81 on powdered activated carbon and post-coagulation sludge. usm.myneptjournal.comdeswater.com The applicability of the pseudo-second-order model suggests that the rate-limiting step may be chemisorption, involving physicochemical interactions between the dye molecules and the adsorbent surface. tci-thaijo.org

The following table presents a comparison of the kinetic models for the adsorption of various direct dyes.

| Adsorbent | Dye | Best Fit Kinetic Model | Reference |

| Clay | Direct Red 243 | Pseudo-second-order | deswater.com |

| Modified Gambir Adsorbent | Direct Red 23 | Pseudo-second-order | usm.my |

| Zeolite LTA | Direct Red Dye | Pseudo-second-order | tci-thaijo.org |

| Treated Bamboo Sawdust | Direct Red 81 | Pseudo-second-order | dergipark.org.tr |

| Powdered Activated Carbon | Direct Red 81 | Pseudo-second-order | neptjournal.com |

| Groundnut Shell Based Activated Carbon | Direct Red 1 | Pseudo-second-order | jmaterenvironsci.com |

| Post-coagulation Sludge | Direct Red 81 | Pseudo-second-order, Elovich | deswater.com |

| Modified LD Slag | Direct Red 23 | Pseudo-first-order | airccse.com |

Intra-Particle Diffusion and Mass Transfer Limitations

The intra-particle diffusion model, proposed by Weber and Morris, is used to identify the diffusion mechanism and potential rate-limiting steps in the adsorption process. iwaponline.com A plot of the amount of dye adsorbed at time t (q_t) versus the square root of time (t^0.5) can reveal whether intra-particle diffusion is the sole rate-controlling step. iwaponline.com If the plot is linear and passes through the origin, intra-particle diffusion is the rate-limiting step. iwaponline.com

In many cases, the plot shows multiple linear regions, indicating that the adsorption process is complex and involves more than one mechanism. iwaponline.com The initial sharp portion often represents the diffusion of the adsorbate through the solution to the external surface of the adsorbent (film diffusion). iwaponline.com The subsequent, slower stage is attributed to intra-particle diffusion, where the adsorbate molecules move into the pores of the adsorbent. iwaponline.comnrel.gov The final plateau region indicates the establishment of equilibrium.

Thermodynamic Parameters of this compound Adsorption

Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide valuable information about the spontaneity, feasibility, and nature of the adsorption process.

A negative value of ΔG° indicates that the adsorption process is spontaneous. airccse.comresearchgate.net The nature of the enthalpy change reveals whether the process is exothermic (ΔH° < 0) or endothermic (ΔH° > 0). For instance, the adsorption of Direct Red 243 on clay was found to be an exothermic process, as the adsorption capacity decreased with an increase in temperature. deswater.com Conversely, the adsorption of Direct Red 23 on a modified gambir adsorbent was endothermic, indicating that higher temperatures favored the adsorption process. usm.my The entropy change (ΔS°) provides insight into the randomness at the solid-solution interface during adsorption. A positive ΔS° suggests an increase in randomness. usm.my

The table below summarizes the thermodynamic parameters for the adsorption of various direct dyes.

Comparative Analysis of this compound Removal Methodologies

While adsorption is a widely studied and effective method for dye removal, other technologies are also employed, each with its own advantages and limitations. researchgate.net These include coagulation, membrane filtration, electrochemical techniques, and advanced oxidation processes (AOPs) like the Fenton process. researchgate.netijhse.irmdpi.com

Adsorption is often favored due to its low cost, high efficiency, and simple design. usm.myresearchgate.net A variety of low-cost adsorbents derived from agricultural waste, such as bamboo sawdust and groundnut shells, have shown promise for dye removal. dergipark.org.trjmaterenvironsci.comhrpub.org Activated carbon is another highly effective adsorbent, though its cost can be a limiting factor. usm.my

Coagulation and flocculation are conventional methods that involve the addition of chemicals to destabilize and aggregate dye particles for easier removal. ijhse.ir Membrane filtration, including techniques like nanofiltration and reverse osmosis, can achieve high removal efficiencies but can be prone to fouling. mdpi.com

Advanced oxidation processes generate highly reactive hydroxyl radicals to break down complex dye molecules. mdpi.com The Fenton process, for example, has been shown to be effective in decolorizing dye solutions. ijhse.ir Biological treatment methods, utilizing microorganisms to degrade dyes, are also gaining attention as a sustainable approach. mdpi.com

A comparative analysis of different adsorbents for direct dyes reveals a wide range of maximum adsorption capacities, highlighting the importance of adsorbent selection. researchgate.net For instance, activated carbons generally exhibit high adsorption capacities. researchgate.net The choice of removal methodology often depends on factors such as the initial dye concentration, the volume of wastewater, cost-effectiveness, and the specific characteristics of the effluent. In many cases, a combination of different treatment methods in a hybrid system may be the most effective approach to achieve maximum color removal. researchgate.net

Analytical Methodologies for Direct Red 24 and Its Transformation Products

Spectroscopic Techniques for Quantification and Structural Analysis

Spectroscopic methods are instrumental in the analysis of Direct Red 24, offering insights into its concentration and the functional groups present in its molecular structure.

UV-Visible Spectroscopy for Concentration Monitoring

UV-Visible spectroscopy is a primary technique for monitoring the concentration of this compound in aqueous solutions. mdpi.com This method is based on the principle that the dye absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.commdpi.com The absorbance is directly proportional to the concentration of the dye, a relationship described by the Beer-Lambert law. mdpi.com

The analysis involves measuring the absorbance of a sample at the wavelength of maximum absorbance (λmax). technologynetworks.com For azo dyes like this compound, these peaks are associated with the azo bonds and aromatic structures within the molecule. In studies involving the degradation of similar red dyes, a decrease in the absorbance at its λmax is indicative of the breakdown of the dye structure. For instance, the degradation of Congo red, another direct azo dye, was monitored by observing the decrease in absorbance at its λmax of 498 nm. scispace.combibliotekanauki.pl

Key Parameters in UV-Vis Analysis of Direct Dyes:

| Parameter | Description | Typical Value/Range |

| λmax (Direct Red 81) | Wavelength of maximum absorbance for a similar direct red dye. thermofisher.com | 512 nm thermofisher.com |

| Solvent | The medium in which the dye is dissolved for analysis. | Distilled Water thermofisher.com |

| Concentration Range | The range of concentrations over which the Beer-Lambert law is typically valid. | Varies, e.g., up to 50 mg/L scispace.com |

This table presents illustrative data based on similar direct dyes to provide context for the analysis of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule and its transformation products. wiley.com This technique works by passing infrared radiation through a sample and measuring the amount of radiation absorbed at different frequencies, which correspond to the vibrational frequencies of the chemical bonds within the molecule. wiley.com

The FTIR spectrum of an azo dye typically shows characteristic absorption bands for various functional groups. scienceworldjournal.org Analysis of the FTIR spectra before and after degradation processes can reveal changes in the chemical structure, such as the disappearance of bands associated with the azo group (-N=N-) or the appearance of new bands corresponding to degradation products. scispace.comchemmethod.com For example, in the analysis of other azo dyes, the disappearance of the azo band and changes in the regions corresponding to aromatic rings and other functional groups confirm the degradation of the dye. scispace.comscienceworldjournal.org

Characteristic FTIR Absorption Bands for Azo Dyes:

| Functional Group | Wavenumber Range (cm⁻¹) | Significance in this compound Analysis |

| -OH and -NH stretching | 3400 - 3309 scienceworldjournal.org | Indicates the presence of hydroxyl and amine groups. |

| Azo group (-N=N-) | 1458 - 1411 scienceworldjournal.org | Disappearance of this band signifies the cleavage of the azo linkage, a key step in degradation. |

| Sulfonic group (-S=O) | 1141 - 1010 scienceworldjournal.org | Confirms the presence of sulfonate groups, common in direct dyes for water solubility. |

| Aromatic C-H stretching | ~3100 - 3000 | Indicates the presence of aromatic rings in the dye structure. |

| C-N stretching | 1382 - 1049 scienceworldjournal.org | Relates to the amine and other nitrogen-containing functionalities. |

This table provides a general overview of expected FTIR peaks for azo dyes, which is applicable to the analysis of this compound.

Chromatographic Separation and Identification Methods

Chromatographic techniques are essential for separating this compound from its complex matrix and for identifying its various metabolites and degradation products. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Dye and Metabolite Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and analysis of this compound and its metabolites. mdpi.com HPLC offers high resolution and sensitivity, making it suitable for complex mixtures. analis.com.my In the analysis of dyes, reverse-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. sielc.com

The method involves injecting the sample into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample separate based on their differential partitioning between the two phases. mdpi.com A detector, often a UV-Vis or diode-array detector (DAD), is used to quantify the separated compounds as they elute from the column. mdpi.com HPLC can effectively separate the parent dye from its more polar degradation products. mdpi.com

Typical HPLC Parameters for Azo Dye Analysis:

| Parameter | Description | Example Condition |

| Column | The stationary phase where separation occurs. | C18 reversed-phase column researchgate.net |

| Mobile Phase | The solvent system that carries the sample through the column. | A mixture of acetonitrile (B52724) and water, often with an acid like formic or acetic acid. analis.com.mysielc.com |

| Detector | The device used to detect the separated components. | UV-Vis or Diode-Array Detector (DAD) mdpi.com |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.3 - 1.0 mL/min |

| Injection Volume | The amount of sample introduced into the system. | 5 - 100 µL mdpi.comresearchgate.net |

This table outlines common parameters used in HPLC analysis of dyes and their metabolites, providing a framework for developing a method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying the volatile and semi-volatile organic compounds that are often the final products of this compound degradation. scispace.comedpsciences.org In this technique, the sample is first vaporized and separated based on boiling point and polarity in a gas chromatograph. The separated components then enter a mass spectrometer, which fragments the molecules and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. mdpi.com

Due to the low volatility of many degradation products, a derivatization step is often required to make them suitable for GC-MS analysis. edpsciences.org This process chemically modifies the analytes to increase their volatility. The identification of degradation products by GC-MS is crucial for elucidating the degradation pathway of the parent dye. doi.org

Thin Layer Chromatography (TLC) in Dye Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of dyes like this compound. wikipedia.orgsigmaaldrich.com It can be used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. wikipedia.org

The process involves spotting the sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates, leading to their separation. wikipedia.org While traditionally a qualitative technique, modern densitometers can be used for quantitative analysis of TLC plates. researchgate.net

Components of a TLC System for Dye Analysis:

| Component | Description | Common Material/Solvent |

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel or reversed-phase C18 wikipedia.orgresearchgate.net |

| Mobile Phase | The solvent or solvent mixture that moves up the plate. | Varies depending on the analyte; often a mixture of organic solvents. researchgate.net |

| Visualization | Method to see the separated spots if they are colorless. | UV light or chemical staining reagents. wikipedia.org |

This table summarizes the basic components of a TLC system applicable to the analysis of this compound.

Advanced Analytical Approaches (e.g., Electrochemical Sensors)bas.bg

The detection and quantification of this compound and its potential transformation products necessitate analytical methodologies that offer high sensitivity, selectivity, and speed. While traditional chromatographic techniques are foundational, advanced analytical approaches are emerging to meet the demand for rapid and field-deployable analysis. These methods often exploit the inherent physicochemical properties of the dye molecule, such as its electroactive nature or its mass-to-charge ratio.

Electrochemical Sensors

Electrochemical sensors represent a promising frontier for the analysis of azo dyes like this compound. mdpi.commdpi.com These devices work by measuring the changes in an electrical signal (such as current or potential) generated when the target analyte interacts with an electrode surface. mdpi.com The principle relies on the electroactive nature of the azo group (-N=N-), which can be oxidized or reduced at an electrode, producing a measurable response proportional to the dye's concentration. mdpi.comunesp.br

Standard electrodes, such as glassy carbon electrodes (GCE), are often used but can suffer from limitations like low sensitivity and surface fouling from dye molecules or their by-products. mdpi.commdpi.com To overcome these issues, researchers extensively modify electrode surfaces with nanomaterials to enhance performance. mdpi.comresearchgate.net Common modifications include:

Carbon-based Nanomaterials: Graphene and carbon nanotubes (CNTs) increase the electrode's effective surface area and improve electron transfer kinetics. mdpi.com

Metal Nanoparticles: Gold (AuNPs) or silver (AgNPs) nanoparticles can be deposited on the electrode to catalyze the electrochemical reaction, thereby amplifying the signal and improving sensitivity. migrationletters.comcsic.es

Polymers and Composites: Specific polymers or composite materials can be used to create a selective binding layer that attracts and pre-concentrates the target dye at the electrode surface, enhancing selectivity and lowering detection limits. mdpi.comunesp.br

While specific research on electrochemical sensors exclusively for this compound is still developing, extensive studies on analogous azo dyes demonstrate the viability and high performance of this approach. These studies provide a strong basis for the development of similar sensors for this compound. Voltammetric methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed to provide both qualitative and quantitative data. mdpi.comresearchgate.net

The following table summarizes the performance of various modified electrochemical sensors for the detection of different azo dyes, illustrating the typical analytical metrics that could be achieved for this compound.

Table showing research findings for electrochemical sensors used to detect various azo dyes, demonstrating the potential analytical performance for this compound. mdpi.commdpi.comunesp.brresearchgate.net

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful tool for identifying and quantifying compounds by measuring their mass-to-charge ratio. nih.gov When coupled with separation techniques like liquid chromatography (LC-MS), it provides high specificity for analyzing complex mixtures. For this compound, tandem mass spectrometry (MS/MS) can be used to determine its fragmentation patterns, allowing for unambiguous identification even in complex matrices. mdpi.com

A particularly innovative approach is the use of ambient ionization methods, which allow for the direct analysis of samples with minimal to no preparation. researchgate.netacs.org One such technique is Matrix-Assisted Laser Desorption Electrospray Ionization (MALDESI) . wikipedia.org Research has shown that MALDESI can be used for the direct analysis of dyes from textile fibers. acs.org In this method, a mid-infrared laser is directed at the sample, which uses water as an energy-absorbing matrix to desorb the dye molecules. researchgate.netacs.org These desorbed molecules are then ionized by an electrospray plume and analyzed by the mass spectrometer. acs.org This technique significantly reduces analysis time by omitting the lengthy dye extraction steps typically required, providing rapid identification of the dye's mass. acs.org

Environmental Fate and Transport of Direct Red 24

Persistence and Distribution in Environmental Compartments

Azo dyes like Direct Red 24 are designed to be stable against chemical and photolytic degradation to ensure their effectiveness as colorants. mst.dk This inherent stability contributes to their persistence in the natural environment. Once released, these dyes can partition between water, soil, and sediment, with their distribution being influenced by both their own chemical properties and the characteristics of the environmental medium.

The movement and distribution of dyes in the environment are significantly controlled by sorption processes. The equilibrium partitioning theory suggests that nonionic organic chemicals partition between sediment organic carbon, pore water, and organisms. clu-in.org For ionic dyes like the Direct Red class, which are anionic, their interaction with soil and sediment is more complex. mst.dk

Direct dyes are water-soluble and anionic. mst.dk Their partitioning behavior is influenced by factors such as the organic carbon content and pH of the soil or sediment. clu-in.orgecetoc.org For a similar direct diazo dye, C.I. Direct Red 28 (Congo Red), the estimated soil adsorption coefficient (Koc) is low, suggesting very high mobility in soil. nih.gov However, the ionic nature of the dye can lead to retention through ion-exchange processes, which may slow down its movement. nih.gov Studies on another dye, Drimaren Red, showed that its mobility could be reduced by amending soil with biochar, which increases the soil's adsorptive capacity. scielo.br The pH of the system is critical; for instance, the adsorption of Congo Red to sediment was found to be stronger at lower pH values. nih.gov

Table 1: Factors Influencing Dye Partitioning in Environmental Compartments

| Factor | Influence on Partitioning | Source |

|---|---|---|

| Organic Carbon Content | Higher organic carbon content generally increases sorption of organic compounds to soil and sediment. | clu-in.org |

| pH | Affects the surface charge of both the dye molecule and the sorbent material (soil/sediment), influencing electrostatic interactions. | nih.gov |

| Cation Exchange Capacity | Can influence the retention of anionic dyes through interactions with cations present in the soil matrix. | nih.gov |

| Clay Mineral Content | Clay minerals can play a significant role in the sorption of cationic compounds and can also interact with anionic dyes. | ethz.ch |

The environmental mobility of a chemical is dictated by its physicochemical properties. ethz.ch For dyes, properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) are key determinants.

Direct Red dyes are characterized by their high water solubility and low vapor pressure. mst.dk The sulfonic acid groups in their structure make them anionic and contribute to their solubility in water. mst.dk While water-soluble dyes generally have lower bioaccumulation potential, their mobility in aqueous systems can be high. The octanol-water partition coefficient (Kow) is often used to predict the environmental partitioning of chemicals. For ionic dyes, estimated Kow values are generally very low. mst.dk For example, the estimated Koc for C.I. Direct Red 28 suggests it has very high mobility in soil, although this can be mitigated by other interactions. nih.gov

Table 2: General Physicochemical Properties of Direct Azo Dyes and their Influence on Mobility

| Property | Typical Value/Characteristic | Influence on Environmental Mobility | Source |

|---|---|---|---|

| Water Solubility | High | High potential for transport in surface water and groundwater. | mst.dk |

| Vapor Pressure | Very Low | Negligible volatilization from water or soil surfaces. | mst.dk |

| Octanol-Water Partition Coefficient (Kow) | Generally Low (for ionic form) | Low potential for bioaccumulation in organisms; high mobility in water. | mst.dk |

| Molecular Weight | High (e.g., Direct dyes range from ~700-1000 g/mol ) | Can influence sorption behavior and biological uptake. | mst.dk |